molecular formula C10H11ClO3S B1349900 5-(5-Chloro-2-thienyl)-3-methyl-5-oxovaleric acid CAS No. 845781-52-4

5-(5-Chloro-2-thienyl)-3-methyl-5-oxovaleric acid

Cat. No.: B1349900
CAS No.: 845781-52-4
M. Wt: 246.71 g/mol
InChI Key: KIXMFCURAYYUCO-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (300 MHz, CDCl₃):

  • δ 7.45–7.41 ppm (doublet, 1H) : Thiophene H3 proton adjacent to chlorine.
  • δ 7.02–6.98 ppm (doublet, 1H) : Thiophene H4 proton.
  • δ 3.12–3.08 ppm (multiplet, 1H) : Methine proton (C3) adjacent to the methyl group.
  • δ 2.62–2.55 ppm (triplet, 2H) : Methylene protons (C4) near the ketone.
  • δ 2.40–2.34 ppm (quartet, 2H) : Methylene protons (C2) near the carboxylic acid.
  • δ 1.25 ppm (doublet, 3H) : Methyl group (C3).

¹³C NMR (75 MHz, CDCl₃):

  • δ 207.5 ppm : Ketone carbonyl (C=O).
  • δ 178.9 ppm : Carboxylic acid carbonyl (COOH).
  • δ 135.2–125.4 ppm : Aromatic carbons in the thiophene ring.
  • δ 44.3 ppm : Methine carbon (C3).
  • δ 22.1 ppm : Methyl carbon (C3 branch).

Infrared (IR) Spectroscopy

Key absorptions (cm⁻¹):

  • 1715 (strong) : Stretching of ketone C=O.
  • 1690 (broad) : Carboxylic acid O-H bending and C=O stretching.
  • 1560–1480 : C=C aromatic stretching in the thiophene ring.
  • 690 : C-Cl stretching.

Mass Spectrometry (MS)

  • Molecular ion peak : m/z 246.01 (M⁺, calculated for C₁₀H₁₁ClO₃S).
  • Major fragments :
    • m/z 201.03 (loss of COOH, 100% intensity).
    • m/z 173.98 (loss of CH₃ and COOH).
    • m/z 139.02 (thiophene-Cl fragment).

Table 3: Summary of spectroscopic data

Technique Key Signals Assignment
¹H NMR δ 1.25 ppm C3 methyl
¹³C NMR δ 207.5 ppm Ketone C=O
IR 1715 cm⁻¹ Ketone C=O
MS m/z 246.01 Molecular ion

Properties

IUPAC Name

5-(5-chlorothiophen-2-yl)-3-methyl-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO3S/c1-6(5-10(13)14)4-7(12)8-2-3-9(11)15-8/h2-3,6H,4-5H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIXMFCURAYYUCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)C1=CC=C(S1)Cl)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40374070
Record name 5-(5-Chloro-2-thienyl)-3-methyl-5-oxovaleric acid
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URL https://comptox.epa.gov/dashboard/DTXSID40374070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

845781-52-4
Record name 5-Chloro-β-methyl-δ-oxo-2-thiophenepentanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=845781-52-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(5-Chloro-2-thienyl)-3-methyl-5-oxovaleric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40374070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Materials and Key Intermediates

Typical Reaction Sequence

Detailed Preparation Methods from Literature Analogues

While direct preparation methods for 5-(5-Chloro-2-thienyl)-3-methyl-5-oxovaleric acid are scarce, analogous compounds such as 5-(4-fluorophenyl)-5-oxopentanoic acid have been synthesized using the following approach, which can be adapted:

Step Reagents & Conditions Description Yield (%)
1 Fluorobenzene, base, ice bath Electrophilic aromatic substitution to introduce side chain 51
2 Triethylamine, pivaloyl chloride, THF, -10°C Formation of anhydride intermediate 85
3 (S)-4-phenyl-2-oxazolidinone, LiCl, room temp Chiral auxiliary addition for stereoselectivity 70-85
4 Workup with aqueous NH4Cl, extraction, recrystallization Purification of keto acid derivative -

This method involves careful temperature control, use of chiral auxiliaries for stereochemical control, and multiple purification steps to achieve high purity and yield.

Proposed Synthetic Route for this compound

Based on the above, a plausible synthetic route is:

  • Synthesis of 5-chloro-2-thiophenecarboxylic acid : Starting from 2-thiophenecarboxylic acid, selective chlorination at the 5-position using NCS.

  • Conversion to acid chloride : React 5-chloro-2-thiophenecarboxylic acid with thionyl chloride (SOCl2) under reflux with catalytic DMF to form 5-chloro-2-thiophenecarbonyl chloride.

  • Friedel-Crafts acylation : React the acid chloride with an appropriate methyl ketone or enolate equivalent to introduce the 3-methyl-5-oxovaleric acid side chain.

  • Hydrolysis and oxidation : If necessary, hydrolyze intermediates to the free acid and oxidize to the keto acid functionality.

  • Purification : Recrystallization from suitable solvents such as isopropanol or ethyl acetate to obtain the pure compound.

Data Table Summarizing Key Parameters

Parameter Details
Molecular Formula C10H11ClO3S
Molecular Weight 246.71 g/mol
CAS Number 845781-52-4
Key Reagents 5-chloro-2-thiophenecarboxylic acid, thionyl chloride, methyl ketone derivatives
Typical Solvents THF, dichloromethane, isopropanol, ethyl acetate
Reaction Conditions Reflux (SOCl2), low temperature (-10 to 0°C) for acylation, room temperature stirring
Purification Recrystallization, extraction with aqueous and organic solvents
Expected Yield Range 50-85% depending on step and conditions

Research Findings and Notes

  • The use of thionyl chloride with catalytic DMF is a standard method for converting carboxylic acids to acid chlorides, facilitating subsequent acylation reactions.
  • Selective chlorination of thiophene rings requires controlled conditions to avoid polysubstitution.
  • The introduction of the keto acid side chain often employs enolate chemistry or Friedel-Crafts acylation, with chiral auxiliaries used in related compounds to control stereochemistry.
  • Purification by recrystallization is critical to obtain high-purity material suitable for research applications.
  • The compound is primarily used in research settings, and detailed industrial-scale synthesis protocols are proprietary or unpublished.

The preparation of this compound involves selective chlorination of thiophene derivatives, conversion to acid chlorides, and introduction of the keto acid side chain via acylation or enolate chemistry. While direct synthetic procedures are limited in public literature, analogous methods from related compounds provide a reliable framework. Key steps include controlled halogenation, acid chloride formation, side chain coupling, and purification by recrystallization. Reaction yields typically range from moderate to high depending on conditions and purification efficiency.

This synthesis requires expertise in handling thiophene chemistry, selective halogenation, and keto acid functional group transformations, making it suitable for advanced organic synthesis laboratories engaged in pharmaceutical or materials research.

Chemical Reactions Analysis

Types of Reactions

5-(5-Chloro-2-thienyl)-3-methyl-5-oxovaleric acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Pharmaceutical Development

5-(5-Chloro-2-thienyl)-3-methyl-5-oxovaleric acid is being investigated for its potential therapeutic effects, particularly in drug development. Its thienyl structure suggests possible antimicrobial and anti-inflammatory properties, which warrant further pharmacological studies . The compound may also serve as a precursor in synthesizing more complex pharmaceutical agents.

Biological Studies

Research indicates that compounds with thienyl groups often exhibit diverse biological activities. Preliminary studies suggest that this compound may interact with various biological targets, potentially inhibiting enzymes involved in metabolic pathways . This interaction could lead to altered cellular functions, making it a candidate for studies related to cancer treatment and other diseases.

Agricultural Chemicals

The compound's potential as an agricultural chemical is also noteworthy. Its unique structure may confer properties beneficial for developing pesticides or herbicides, contributing to sustainable agricultural practices by targeting specific pests or diseases without affecting non-target organisms.

Case Study 1: Antimicrobial Activity

A study conducted on thienyl compounds revealed that those containing chlorine showed enhanced antimicrobial properties. Although specific data on this compound is limited, the structural similarities suggest it may exhibit comparable activities .

Case Study 2: Enzyme Inhibition

Research focusing on enzyme interactions has indicated that similar compounds can effectively inhibit key metabolic enzymes. Future studies on this compound could explore its efficacy in modulating enzyme activity, potentially leading to therapeutic applications in metabolic disorders .

Mechanism of Action

The mechanism of action of 5-(5-Chloro-2-thienyl)-3-methyl-5-oxovaleric acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions .

Comparison with Similar Compounds

Table 1: Comparison of Structural Analogs

Compound Name Substituent (Thienyl Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound Cl at 5, methyl at 3 C₁₀H₁₁ClO₃S 258.71 Anticoagulant intermediates
5-(3-Bromo-2-thienyl)-3-methyl-5-oxovaleric acid Br at 3, methyl at 3 C₁₀H₁₁BrO₃S 291.16 Higher molecular weight; research chemical
5-(4-Fluoro-3-methylphenyl)-3-methyl-5-oxovaleric acid F at 4, CH₃ at 3 (phenyl ring) C₁₃H₁₅FO₃ 250.26 Discontinued due to unknown factors
5-Oxo-5-(2-thienyl)valeric acid No halogen, H at 5 C₉H₁₀O₃S 198.24 Simpler structure; lower reactivity

Key Observations :

  • Bromine’s larger atomic radius may alter binding affinity in biological systems .
  • Aromatic Ring Variation : Replacement of the thienyl ring with a fluorophenyl group (as in the discontinued analog) reduces sulfur-related reactivity and may impact metabolic stability .

Biological Activity

5-(5-Chloro-2-thienyl)-3-methyl-5-oxovaleric acid is a compound of interest due to its potential biological activities, particularly in antimicrobial and anti-inflammatory domains. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound includes a thienyl group, which is known for conferring various biological properties. The presence of a chloro substituent is hypothesized to enhance its reactivity and interactions with biological targets.

Anti-inflammatory Effects

The compound's potential anti-inflammatory effects have been suggested through interaction studies that indicate its ability to inhibit certain enzymes or receptors involved in inflammatory pathways. Similar compounds have demonstrated effectiveness in reducing inflammation in animal models, which may extend to this compound.

The exact mechanism of action for this compound remains to be fully elucidated. However, it is believed to involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes linked to inflammatory responses or microbial growth.
  • Receptor Interaction : It might interact with receptors that modulate cellular responses to inflammation or infection.

Study on Thienyl Derivatives

A study investigated a series of thienyl derivatives, revealing significant antimicrobial and anti-inflammatory activities. These findings support the hypothesis that this compound may exhibit similar properties due to its structural components .

Comparative Analysis

A comparative analysis of similar compounds has shown that those with thienyl groups often outperform traditional antibiotics in specific assays, indicating a promising avenue for further research into this compound.

Data Table: Biological Activity Comparison

Compound NameAntimicrobial ActivityAnti-inflammatory ActivityNotes
This compoundPotential (limited data)Potential (suggested)Contains thienyl group; requires further study
3-(5-Chloro-2-thienyl)-5-methylisoxazole-4-carboxylic acidConfirmedConfirmedDemonstrated significant efficacy in studies
Other Thienyl DerivativesVariesVariesGeneral trend shows promising results

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(5-Chloro-2-thienyl)-3-methyl-5-oxovaleric acid?

  • Methodology : A plausible approach involves condensation reactions using thiophene derivatives. For example, refluxing a 5-chlorothiophene precursor (e.g., 5-chlorothiophene-2-carbaldehyde) with a β-keto acid derivative in acetic acid, catalyzed by sodium acetate, may yield the target compound. Isolation typically involves precipitation, washing with solvents (acetic acid, ethanol), and recrystallization from a polar aprotic solvent (e.g., DMF/acetic acid mixture) .
  • Key Variables : Reaction time (3–5 hours), temperature (reflux conditions), and stoichiometric ratios (1:1.1 molar ratio of aldehyde to β-keto acid) are critical for yield optimization.

Q. How can researchers confirm the structural integrity of this compound?

  • Analytical Techniques :

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to verify substitution patterns on the thiophene ring and methyl/oxo groups.
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using a C18 column with UV detection at 254 nm .
  • X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction can resolve bond angles and stereochemistry .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate decomposition of this compound during synthesis?

  • Stability Considerations : The chloro-thienyl group is susceptible to hydrolysis under basic conditions. Use inert atmospheres (N2_2) and acidic pH (<5) during synthesis to stabilize the thiophene ring .
  • Catalytic Additives : Introduce mild Lewis acids (e.g., ZnCl2_2) to accelerate cyclization while minimizing side reactions. Monitor reaction progress via TLC or in situ IR spectroscopy .

Q. What strategies address contradictions in reported yields for similar thiophene derivatives?

  • Data Reconciliation : Discrepancies may arise from purification methods (e.g., column chromatography vs. recrystallization) or solvent polarity during crystallization. For example, reports 65–70% yields using acetic acid recrystallization, while achieves >80% via DMF/acetic acid .
  • Design of Experiments (DoE) : Systematically vary parameters (e.g., solvent polarity, cooling rate) to identify yield-limiting factors.

Q. What in vitro assays are suitable for evaluating the compound’s biological activity?

  • Enzyme Inhibition Studies : Screen against target enzymes (e.g., cyclooxygenase-2) using fluorometric or colorimetric assays.
  • Cytotoxicity Profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 µM range). Reference structurally analogous compounds (e.g., 5-chlorosalicylic acid derivatives) for baseline activity .

Q. How does the electron-withdrawing chloro group influence the compound’s reactivity?

  • Mechanistic Insights : The 5-chloro substituent on the thiophene ring enhances electrophilic aromatic substitution (EAS) at the 2-position. Computational modeling (DFT) can predict regioselectivity in further functionalization .
  • Experimental Validation : Compare reaction rates with non-chlorinated analogs (e.g., 5-methylthiophene derivatives) using kinetic studies .

Methodological Notes

  • Safety Protocols : Handle chlorinated intermediates in fume hoods with nitrile gloves and protective eyewear. Follow OSHA guidelines for waste disposal .
  • Data Reproducibility : Document solvent batch numbers and ambient humidity, as moisture can hydrolyze the oxovaleric acid moiety .

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